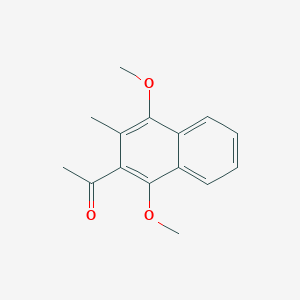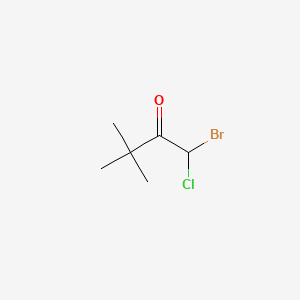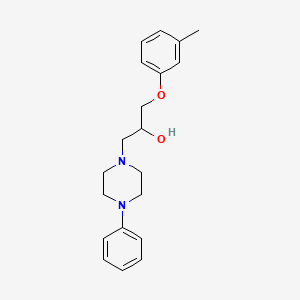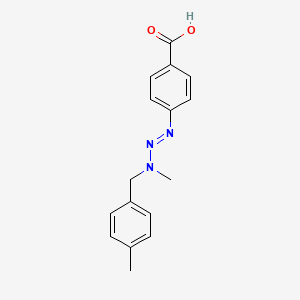
7-Methoxy-3-pentyl-1,2-dihydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-3-pentyl-1,2-dihydronaphthalene is a chemical compound belonging to the class of dihydronaphthalenes These compounds are characterized by a partially hydrogenated naphthalene ring system, which imparts unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-pentyl-1,2-dihydronaphthalene typically involves the dearomatisation of naphthalene derivatives through nucleophilic addition of organometallic reagents. One common method includes the use of 2,2-difluorovinyl ketones bearing an aryl group, which can be cyclized to form the desired dihydronaphthalene structure using trimethylsilylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale dearomatisation processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions and gold(I)-catalyzed intramolecular rearrangements are also explored for efficient synthesis .
化学反応の分析
Types of Reactions
7-Methoxy-3-pentyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield fully hydrogenated naphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as bromine or chlorine in the presence of Lewis acids like aluminum chloride.
Major Products Formed
The major products formed from these reactions include naphthoquinones, fully hydrogenated naphthalenes, and various substituted naphthalene derivatives .
科学的研究の応用
7-Methoxy-3-pentyl-1,2-dihydronaphthalene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a fluorescent ligand for estrogen receptors.
Medicine: Investigated for its activity as a Hepatitis C NS5B polymerase inhibitor and its potential role in treating congestive heart failure and myocardial fibrosis.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 7-Methoxy-3-pentyl-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent ligand, it binds to estrogen receptors, altering their conformation and activity. As an inhibitor of Hepatitis C NS5B polymerase, it interferes with the viral replication process by binding to the active site of the enzyme .
類似化合物との比較
Similar Compounds
- 7-Methoxy-3-phenyl-1,2-dihydronaphthalene
- 7-Methoxy-3-(1-naphthoyl)-1,2-dihydronaphthalene
- 7-Methoxy-3-(2-naphthoyl)-1,2-dihydronaphthalene
Uniqueness
7-Methoxy-3-pentyl-1,2-dihydronaphthalene is unique due to the presence of the pentyl group, which imparts distinct hydrophobic properties and influences its reactivity and binding affinity in biological systems. This makes it a valuable compound for specific applications where hydrophobic interactions play a crucial role .
特性
CAS番号 |
66339-10-4 |
|---|---|
分子式 |
C16H22O |
分子量 |
230.34 g/mol |
IUPAC名 |
7-methoxy-3-pentyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C16H22O/c1-3-4-5-6-13-7-8-15-12-16(17-2)10-9-14(15)11-13/h9-12H,3-8H2,1-2H3 |
InChIキー |
GWWJRIYTDDYEHJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC2=C(CC1)C=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine](/img/structure/B14483044.png)

![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)

![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)
![S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate](/img/structure/B14483068.png)

![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
